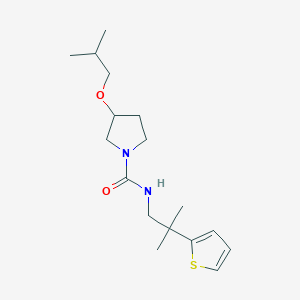![molecular formula C14H18F2N6O2 B6936279 2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936279.png)
2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a difluoroethyl group, an ethylpyrazolyl acetyl group, and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the Knoevenagel-type reaction of 1,3-diketone substrates with difluoroacetic anhydride in the presence of triethylamine . This reaction generates the electrophilic species of difluoroacetaldehyde in situ, which then reacts with the diketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The difluoroethyl and ethylpyrazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share a similar difluoroethyl group and exhibit comparable chemical properties.
2,2-difluoro-2,3-dihydrofurans:
Uniqueness
2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of functional groups and its triazolopyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-7-[2-(1-ethylpyrazol-4-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N6O2/c1-2-20-7-10(6-17-20)5-13(23)19-3-4-21-12(9-19)18-22(14(21)24)8-11(15)16/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQJBQAHBNDAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC(=O)N2CCN3C(=NN(C3=O)CC(F)F)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[4-(3-methylmorpholin-4-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6936198.png)
![1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B6936201.png)
![4-methyl-N-[4-[(2-methylpropan-2-yl)oxy]phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6936208.png)
![5-[4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one](/img/structure/B6936217.png)

![1,5-Dimethyl-2-phenyl-4-[(spiro[5.5]undecan-3-ylamino)methyl]pyrazol-3-one](/img/structure/B6936229.png)
![2-(2,2-difluoroethyl)-7-(4-methyl-1,2,5-oxadiazole-3-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936235.png)
![2-(2,2-difluoroethyl)-7-(5-methyl-1,2-thiazole-3-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936249.png)
![N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-yl)-2-pyridin-3-ylpropanamide](/img/structure/B6936252.png)
![2-(2,2-difluoroethyl)-7-[2-(1,3,5-trimethylpyrazol-4-yl)oxyacetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936269.png)
![2-(2,2-difluoroethyl)-7-[2-(3-fluorophenyl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936276.png)
![7-(1-benzothiophene-7-carbonyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936281.png)
![2-(2,2-difluoroethyl)-7-[1-(3-fluorophenyl)cyclopropanecarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936291.png)
![7-[2-(3-chlorophenyl)acetyl]-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936297.png)
